molecular formula C43H79NO9 B1668403 Cerebroside C CAS No. 98677-33-9

Cerebroside C

Cat. No. B1668403
CAS RN: 98677-33-9
M. Wt: 754.1 g/mol
InChI Key: QSPMXWIFLDIBGD-DDSPGNMTSA-N
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Description

Cerebroside C, a sphingolipid, is a fungal metabolite . It belongs to the family of glycosphingolipids, which are amphiphilic molecules with a ceramide backbone and one or more sugar residues . The primary sugar in cerebrosides is galactose, attached via a glycosidic linkage to the ceramide backbone . These complex lipids are crucial constituents of cell membranes, especially in the nervous system .


Synthesis Analysis

The biosynthesis of monoglycosylceramides like Cerebroside C requires a direct transfer of the carbohydrate moiety from a sugar-nucleotide, such as uridine 5-diphosphate (UDP)-galactose, or UDP-glucose to the ceramide unit . The glycosyl-transferase catalyzed reaction results in an inversion of the glycosidic bond stereochemistry, changing from α →β . Synthesis of galactosylceramide, and glucosylceramide occurs on the lumenal surface of the endoplasmic reticulum, and on the cytosolic side of the early Golgi membranes respectively .


Molecular Structure Analysis

Cerebrosides have a characteristic structure consisting of a hydrophobic ceramide region and a hydrophilic galactose-containing head group . The ceramide segment comprises a long-chain sphingoid base (e.g., sphingosine) and a fatty acid linked by an amide bond . The length and saturation of the fatty acid chain can vary, influencing the physical properties of the molecule . The galactose head group is attached to the ceramide through a β-glycosidic linkage .


Chemical Reactions Analysis

Cerebrosides are intermediates in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .


Physical And Chemical Properties Analysis

The melting point of cerebrosides is considerably greater than physiological body temperature, >37.0 °C, giving glycolipids a paracrystalline, similar to liquid crystal structure . Cerebroside molecules are able form up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide .

Scientific Research Applications

  • Summary of the Application : Cerebroside C (CC) has been found to increase tolerance to chilling injury in wheat roots . This was achieved by growing wheat seedlings in media containing 20 µg/mL CC, which was isolated from the endophytic Phyllosticta sp. TG78 .
  • Methods of Application or Experimental Procedures : The seeds were treated with 20 µg/mL CC at 4°C . The cultivation process was carried out at 4°C for three days, followed by 24 hours at 25°C .
  • Results or Outcomes : The treatment resulted in a higher germination rate (77.78%), potential (23.46%), index (3.44), and a shorter germination time (6.19 days). Root growth was also significantly improved by 13.76% in length, 13.44% in fresh weight, and 6.88% in dry mass compared to controls . Lipid peroxidation, expressed by malondialdehyde (MDA) content and relative membrane permeability (RMP), was significantly reduced in CC-treated roots . Activities of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD) were inhibited by 13.62–62.26%, 13.54–63.93%, and 13.90–61.17%, respectively . The unsaturation degree of fatty acids was enhanced, and capacities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) were individually increased by 7.69–46.06%, 3.37–37.96%, and −7.00–178.07% .

properties

IUPAC Name

(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPMXWIFLDIBGD-DDSPGNMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerebroside C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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